N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C14H12ClNO4S and its molecular weight is 325.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.0175567 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Structural Analysis
Studies have explored the molecular interactions, crystal structures, and solubility aspects of sulfonamide compounds. For instance, the research conducted by Perlovich et al. (2008) and Siddiqui et al. (2008) delves into the crystal structures, solubility, and thermodynamic properties of various sulfonamides. These works highlight the significance of understanding the molecular and crystalline structures for the development of pharmaceuticals and other chemical compounds (Perlovich et al., 2008) (Siddiqui et al., 2008).
Antiviral and Anticancer Activities
The antiviral and anticancer potentials of sulfonamide derivatives have been a focus of several studies. Chen et al. (2010) synthesized new sulfonamide derivatives showing anti-tobacco mosaic virus activity, indicating their potential in antiviral applications (Chen et al., 2010). Additionally, Cumaoğlu et al. (2015) explored the pro-apoptotic effects of new sulfonamide derivatives on cancer cells, demonstrating their therapeutic potential in cancer treatment (Cumaoğlu et al., 2015).
Synthesis and Chemical Reactivity
The synthesis and reactivity of sulfonamide derivatives have been extensively studied, contributing to advancements in chemical synthesis techniques. For example, Bhuyan and Nicholas (2007) and Khazaei et al. (2016) have developed new methods for the synthesis of sulfonamide derivatives, demonstrating efficient catalysis and novel applications in organic synthesis (Bhuyan & Nicholas, 2007) (Khazaei et al., 2016).
Antibacterial Properties
Sulfonamide compounds have also been evaluated for their antibacterial properties. Research by Abbasi et al. (2017) and Aziz‐ur‐Rehman et al. (2013) has focused on synthesizing new sulfonamides with potential antibacterial activity, highlighting their importance in developing new therapeutic agents for bacterial infections (Abbasi et al., 2017) (Aziz‐ur‐Rehman et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-3-1-2-4-12(11)16-21(17,18)10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9,16H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJOUGZFPLQGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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